2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
TERT-BUTYL (2S,4S)-2-(5-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a complex organic compound featuring a tert-butyl group, a bromophenyl group, an imidazole ring, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,4S)-2-(5-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Hydroxypyrrolidine Moiety: This can be synthesized via the reduction of a pyrrolidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The final step involves coupling the imidazole and hydroxypyrrolidine intermediates, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
TERT-BUTYL (2S,4S)-2-(5-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S,4S)-2-(5-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the bromophenyl group can participate in hydrophobic interactions. The hydroxypyrrolidine moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL (2S,4S)-2-(5-(4-CHLOROPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- TERT-BUTYL (2S,4S)-2-(5-(4-FLUOROPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE
Uniqueness
The presence of the bromophenyl group in TERT-BUTYL (2S,4S)-2-(5-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE imparts unique reactivity and binding properties compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s affinity for certain biological targets.
Properties
Molecular Formula |
C18H22BrN3O3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21) |
InChI Key |
OATSQCPKQFFFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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